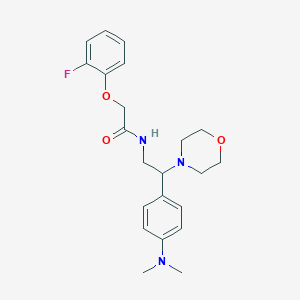![molecular formula C16H14N2O B2682043 N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide CAS No. 2411218-16-9](/img/structure/B2682043.png)
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide, also known as PBD-150, is a chemical compound that has been the subject of extensive research in recent years. It is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a key role in the regulation of insulin signaling and glucose homeostasis. In
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, and its inhibition by N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide leads to increased insulin sensitivity and glucose uptake in peripheral tissues such as muscle and adipose tissue. This compound achieves this by increasing the phosphorylation of insulin receptor substrate-1 (IRS-1) and Akt, two key components of the insulin signaling pathway. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
In addition to its effects on insulin signaling and glucose homeostasis, this compound has been shown to have a number of other biochemical and physiological effects. For example, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide is its potency and selectivity for PTP1B, which allows for specific inhibition of this enzyme without affecting other phosphatases. Additionally, this compound has been shown to have good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of future directions for research on N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide. One area of interest is the development of more potent and selective PTP1B inhibitors that can be used in clinical settings. Additionally, further research is needed to fully understand the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of this compound. Finally, there is also interest in exploring the potential therapeutic applications of this compound in other metabolic disorders such as obesity and non-alcoholic fatty liver disease.
Conclusion:
In conclusion, this compound is a potent and selective inhibitor of PTP1B that has shown promise as a therapeutic agent for the treatment of type 2 diabetes and other metabolic disorders. Its mechanism of action involves increasing insulin sensitivity and glucose uptake in peripheral tissues, as well as having anti-inflammatory and anti-tumor effects. While there are limitations to its use in certain experimental settings, this compound represents a promising area of research for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis method of N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide involves the reaction of 3-pyridin-4-ylbenzaldehyde with ethyl 4-chloro-2-butynoate in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with an amine, typically benzylamine, to form the final product. The synthesis of this compound is a relatively straightforward process and can be accomplished in a few steps with high yields.
Applications De Recherche Scientifique
N-[(3-Pyridin-4-ylphenyl)methyl]but-2-ynamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and other metabolic disorders. As a PTP1B inhibitor, this compound has been shown to improve insulin sensitivity and glucose tolerance in animal models of diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various inflammatory and cancerous conditions.
Propriétés
IUPAC Name |
N-[(3-pyridin-4-ylphenyl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O/c1-2-4-16(19)18-12-13-5-3-6-15(11-13)14-7-9-17-10-8-14/h3,5-11H,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPGHPJBPULVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

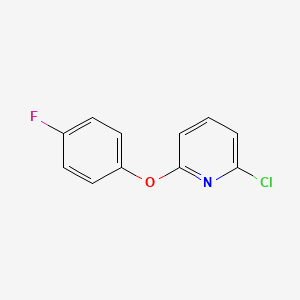
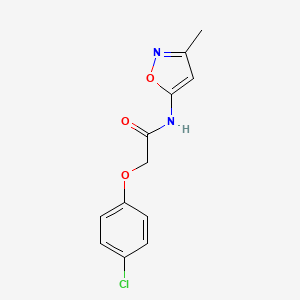
![2-({5-benzyl-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2681964.png)
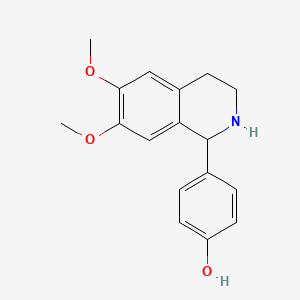
![methyl 2-(2-(2-morpholino-4-oxo-4,5-dihydrothiazol-5-yl)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2681966.png)
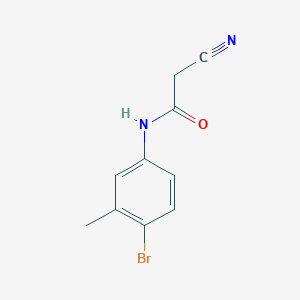
![N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2681970.png)
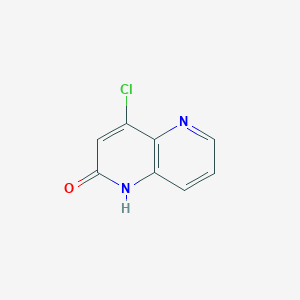
![N-(2,4-dimethoxyphenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2681973.png)
![5-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2681974.png)
![2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2681976.png)
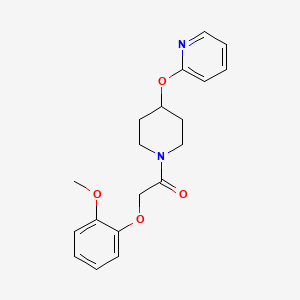
![2-Benzylsulfanyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2681978.png)
